molecular formula C21H35N3O2 B11798555 tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11798555
M. Wt: 361.5 g/mol
InChI Key: AQESWKWTXXYMCW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a pyridine ring substituted with a diisopropylamino group at the 6-position and a tert-butyl carbamate protecting group. Its molecular architecture combines a nitrogen-containing piperidine ring, a pyridine moiety, and bulky diisopropylamino and tert-butyl substituents.

Synthesis typically involves multi-step reactions, including piperidine ring formation, pyridine substitution, and tert-butyl carboxylate protection. The compound’s structural complexity allows interactions with biological targets such as neurotransmitter receptors or enzymes, suggesting applications in neuropharmacology and medicinal chemistry .

Properties

Molecular Formula

C21H35N3O2

Molecular Weight

361.5 g/mol

IUPAC Name

tert-butyl 2-[6-[di(propan-2-yl)amino]pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C21H35N3O2/c1-15(2)24(16(3)4)19-12-11-17(14-22-19)18-10-8-9-13-23(18)20(25)26-21(5,6)7/h11-12,14-16,18H,8-10,13H2,1-7H3

InChI Key

AQESWKWTXXYMCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 2-(6-(diisopropylamino)pyridin-3-yl)piperidine with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: Utilized in the development of advanced materials with specific properties.

    Biological Research: Employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Amino vs. Diisopropylamino Substitutions

  • tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate Structural Difference: Replaces the diisopropylamino group with a primary amino (-NH₂) group. Impact: Reduced lipophilicity and CNS activity due to the loss of bulky isopropyl groups. This limits its ability to cross the blood-brain barrier .
  • tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate Structural Difference: Diethylamino (-N(CH₂CH₃)₂) instead of diisopropylamino (-N(CH(CH₃)₂)₂).

Heterocyclic Core Modifications

  • tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl) pyrrolidine-1-carboxylate** Structural Difference: Pyrrolidine (5-membered ring) instead of piperidine (6-membered ring). Pyrrolidine derivatives often exhibit distinct pharmacokinetic profiles due to altered ring strain and hydrogen-bonding capacity .

Functional Group Replacements

  • tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)piperidine-1-carboxylate Structural Difference: Cyclohexylthio (-S-cyclohexyl) instead of diisopropylamino. Impact: Introduces sulfur-based nucleophilicity, enhancing interactions with cysteine-rich enzyme active sites. The cyclohexyl group increases hydrophobicity, favoring membrane-bound targets .
  • tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate Structural Difference: Bromine atom replaces the diisopropylamino group. Impact: Bromine serves as a leaving group or site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization. Lacks the tertiary amine’s basicity, altering solubility and electronic properties .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Diisopropylamino > Diethylamino > Amino derivatives. Higher lipophilicity correlates with improved membrane permeability and CNS bioavailability .
  • Metabolic Stability: Diisopropylamino and tert-butyl groups resist oxidative metabolism, extending half-life compared to primary amino or brominated analogs .
  • Solubility: Amino and brominated derivatives exhibit higher aqueous solubility due to polar groups, limiting their use in CNS applications .

Biological Activity

tert-Butyl 2-(6-(diisopropylamino)pyridin-3-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C15H24N4O2C_{15}H_{24}N_4O_2 and has a molecular weight of approximately 292.38 g/mol. Its structure features a piperidine ring substituted with a pyridine moiety and a tert-butyl ester, which is significant for its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The diisopropylamino group suggests potential activity at adrenergic or dopaminergic receptors, which are critical in modulating neuropsychiatric conditions.

Antimicrobial Activity

One study evaluated the antimicrobial properties of related piperidine derivatives, revealing that certain modifications can enhance activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were measured, indicating that structural variations significantly influence efficacy against pathogens like Mycobacterium tuberculosis.

CompoundMIC (µg/mL)Activity
Compound A0.5Strong
Compound B4Moderate
This compoundTBDTBD

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. For example, derivatives with similar structural motifs have shown promise in modulating serotonin and dopamine pathways, which are crucial for managing conditions such as depression and anxiety.

Case Studies

Case Study 1: Antitubercular Activity
A recent investigation into piperidine derivatives demonstrated that certain compounds exhibited significant antitubercular activity, with MIC values comparable to established treatments. The study emphasized the importance of the piperidine ring's substitution pattern in enhancing activity against resistant strains of M. tuberculosis.

Case Study 2: Neurotransmitter Modulation
In another study focusing on neuropharmacological properties, compounds structurally similar to this compound were assessed for their ability to modulate neurotransmitter release in vitro. Results indicated a dose-dependent increase in dopamine release, suggesting potential therapeutic applications in neurodegenerative diseases.

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